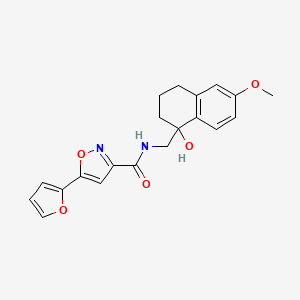![molecular formula C7H12ClF2N B2997666 6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2411265-54-6](/img/structure/B2997666.png)
6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the CAS Number: 2287275-28-7 . It has a molecular weight of 147.17 . It is in liquid form .
Synthesis Analysis
The synthesis of compounds similar to 6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride has been reported in the literature. For instance, fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Unique synthesis routes had to be developed for these five-membered heterocyclic systems .Molecular Structure Analysis
The InChI code for 6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is 1S/C7H11F2N/c8-6(9)5-3-7(4-5)1-2-10-7/h5-6,10H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride has a molecular weight of 147.17 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Scientific Research Applications
Fungicidal Activity
6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride: has been identified as a potential succinate dehydrogenase inhibitor (SDHI) . SDHIs are a class of fungicides that target the mitochondrial succinate dehydrogenase enzyme, which is crucial for energy production in fungal cells. By inhibiting this enzyme, the compound can effectively prevent the growth of various phytopathogens, including those causing seed- and soilborne diseases, foliar cereal diseases, and other plant afflictions.
Medicinal Chemistry
The compound’s structural features make it a valuable surrogate in medicinal chemistry, particularly as a mimic for piperazine . Piperazine derivatives are known for their versatility in drug design, and the difluoromethylated azaspiro[3.3]heptane structure could be explored for the development of new pharmaceuticals with potential applications in treating a variety of diseases.
Synthesis of Heterocyclic Compounds
The unique difluoromethyl and methyl-bearing structure of this compound allows for the development of novel synthesis routes for five-membered heterocyclic systems . These systems are scarcely known, and the compound could facilitate the creation of new pyrazoline, pyrrole, or thiophene derivatives with potential applications in various chemical industries.
Agricultural Chemical Research
Given its potential as an SDHI, EN300-7550793 could be used in agricultural chemical research to develop new formulations of pesticides . Its efficacy against a broad spectrum of fungi makes it a promising candidate for protecting crops from a range of fungal diseases, thereby improving yield and crop quality.
Exploration of Chemical Space
The structural uniqueness of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride provides an opportunity to explore chemical space in small molecule research . This exploration is crucial for discovering new lead compounds that could eventually be developed into therapeutic agents.
Biochemical Research
The biochemical properties of this compound, particularly its role as an SDHI, make it an interesting subject for biochemical research . Studying its mechanism of action and effects on fungal metabolism could lead to a deeper understanding of fungal physiology and potentially uncover new targets for antifungal therapy.
Safety And Hazards
The safety information for 6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride includes several hazard statements such as H226, H302, H314, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-(difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)5-1-7(2-5)3-10-4-7;/h5-6,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIDWGOGKOVXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

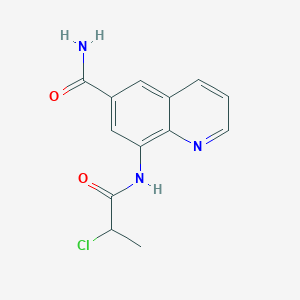
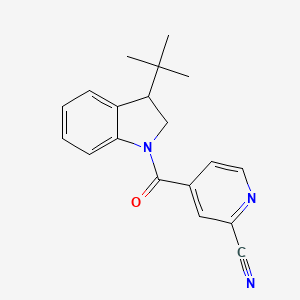
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)
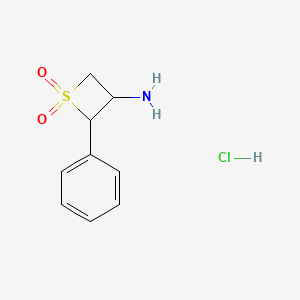

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)


![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

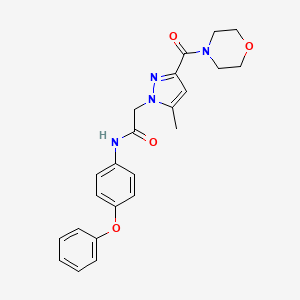
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)
